N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide is an organic compound characterized by the presence of a benzo[c][1,2,5]thiadiazole ring system. The compound's structure includes sulfur dioxide groups, adding distinct reactivity and stability aspects, which are relevant for various chemical reactions and applications.
Scientific Research Applications
Chemistry
As Building Blocks: : Used in the synthesis of more complex organic molecules.
Catalysis: : Serving as ligands or catalysts in various chemical transformations.
Biology and Medicine
Pharmacophore Development: : Structurally modified derivatives are evaluated for potential pharmacological activities.
Biomolecular Probes: : Used to study interactions in biological systems due to their unique structural features.
Industry
Material Science: : Incorporated into polymers or materials requiring high stability and unique electronic properties.
Agriculture: : Potential use in developing agrochemicals with specific functionalities.
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s worth noting that btz-based compounds have been used as potential visible-light organophotocatalysts
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications , suggesting that they might affect pathways related to light absorption and energy transfer.
Result of Action
Given the potential use of btz-based compounds as visible-light organophotocatalysts , it’s possible that the compound could induce changes at the molecular and cellular levels through light-induced processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of light could potentially enhance the activity of this compound, given its potential use as a visible-light organophotocatalyst . .
Preparation Methods
Synthetic Routes
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide generally involves multi-step organic reactions. A common route includes:
Formation of Benzo[c][1,2,5]thiadiazole: : This can be achieved by cyclizing ortho-substituted aromatic amines with sulfur-containing reagents.
Methylation: : The benzo[c][1,2,5]thiadiazole core is methylated using methylating agents like methyl iodide in the presence of a base.
Sulfonation: : Introducing sulfur dioxide groups typically requires strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Isobutyramide Moiety: : This can be achieved through amide bond formation using reagents like isobutyric anhydride or isobutyric acid with a coupling agent.
Industrial Production Methods
In an industrial setting, the production method scales up the laboratory procedures with considerations for yield optimization, cost-efficiency, and safety:
Batch Processing: : Often used for smaller quantities or high-value compounds, allowing precise control over reaction conditions.
Continuous Flow Processing: : Suitable for large-scale production, providing improved consistency and efficiency through automation.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation and Reduction: : The benzo[c][1,2,5]thiadiazole ring and the sulfur dioxide groups provide sites for redox reactions.
Substitution Reactions: : Functional groups attached to the ring can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic reagents like halides, amines, or organolithium compounds.
Major Products Formed
Oxidation: : The product may include sulfoxides or sulfones, depending on the oxidant strength and reaction duration.
Reduction: : Reduction of the sulfonyl groups or the benzo ring could lead to thiols or amines.
Substitution: : Various substituted benzo[c][1,2,5]thiadiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide: : Lacks the sulfur dioxide groups, affecting its reactivity and application scope.
N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide: : Similar structure but without the methyl group, leading to different physical and chemical properties.
Uniqueness
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide stands out due to:
Sulfur Dioxide Groups: : These confer unique redox properties and stability.
Functional Diversity: : The combination of its structural components allows for a wide range of reactions and applications not seen in closely related compounds.
Properties
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10(2)13(17)14-8-9-16-12-7-5-4-6-11(12)15(3)20(16,18)19/h4-7,10H,8-9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMWUENVSUOOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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